molecular formula C22H17ClN2O2 B2982848 3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indole CAS No. 102451-67-2

3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indole

Cat. No.: B2982848
CAS No.: 102451-67-2
M. Wt: 376.84
InChI Key: CHJFRJUWKRNQIK-UHFFFAOYSA-N
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Description

This chemical, 3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indole, is a high-purity synthetic intermediate designed for research and development applications, particularly in organic synthesis and medicinal chemistry. It belongs to a class of 3-substituted indole derivatives that are recognized as crucial building blocks for the synthesis of biologically active alkaloids and pharmaceutical agents . The structure features an indole core functionalized at the 3-position with a 1-(4-chlorophenyl)-2-nitroethyl group, making it a versatile precursor. The nitro group is a powerful electron-withdrawing substituent that can be transformed into a variety of other functional groups, such as amines, and can participate in further cyclization reactions . Specifically, compounds of this type have been identified as key intermediates in innovative synthetic pathways, including acid-assisted [4+1]-spirocyclization and subsequent rearrangement reactions to form valuable 2-(1H-indol-2-yl)acetonitrile scaffolds . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O2/c23-17-12-10-15(11-13-17)19(14-25(26)27)21-18-8-4-5-9-20(18)24-22(21)16-6-2-1-3-7-16/h1-13,19,24H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJFRJUWKRNQIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone or aldehyde under acidic conditions to form the indole core . The specific synthesis of this compound may involve the reaction of 4-chlorophenylacetone with phenylhydrazine, followed by nitration to introduce the nitro group. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity .

Chemical Reactions Analysis

3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, metal catalysts, and organic solvents. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indole has several scientific research applications:

Comparison with Similar Compounds

Biological Activity

3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indole is a synthetic compound belonging to the indole family, characterized by its unique structural features, including a chlorophenyl group, a nitroethyl group, and a phenyl group attached to the indole core. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer treatment and inflammation modulation.

Structural Characteristics

The structural formula of this compound is represented as follows:

C22H17ClN2O2\text{C}_{22}\text{H}_{17}\text{Cl}\text{N}_{2}\text{O}_{2}

Key Structural Features:

  • Indole Core: A bicyclic structure consisting of a fused benzene and pyrrole ring.
  • Chlorophenyl Group: Enhances lipophilicity and may influence biological interactions.
  • Nitroethyl Group: Potentially involved in redox reactions, impacting biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its anticancer properties and other pharmacological effects.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have reported micromolar activity (around 10 µM) against cell lines such as A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) . The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.

The proposed mechanisms through which this compound exerts its effects include:

  • Cell Cycle Arrest: Interference with cell cycle progression leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation: Induction of oxidative stress within cancer cells.
  • Inhibition of Signaling Pathways: Targeting key signaling pathways involved in tumor growth and survival.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar indole derivatives:

Compound NameStructural FeaturesBiological Activity
3-(2-nitroethyl)-2-phenyl-1H-indoleLacks chlorophenyl groupReduced anticancer activity
3-[1-(4-bromophenyl)-2-nitroethyl]-2-phenyl-1H-indoleContains bromophenyl groupAltered pharmacological properties
3-[1-(4-fluorophenyl)-2-nitroethyl]-2-phenyl-1H-indoleContains fluorophenyl groupUnique electronic properties affecting reactivity

The presence of the chlorophenyl group in this compound is believed to enhance its interaction with biological targets compared to other derivatives .

Case Studies

Several case studies have documented the biological effects of this compound:

  • Study on Lung Cancer Cells (A549):
    • Findings: The compound induced significant apoptosis through ROS generation.
    • Concentration: Effective at concentrations around 10 µM.
    • Reference:
  • Study on Cervical Cancer Cells (HeLa):
    • Findings: Demonstrated inhibition of cell proliferation and migration.
    • Mechanism: Suggested involvement of signaling pathway modulation.
    • Reference:

Q & A

Q. What protocols ensure reproducibility in synthesizing this compound?

  • Stepwise Recommendations :

Use anhydrous solvents (e.g., distilled benzene) to prevent nitro group hydrolysis.

Monitor reaction progress via TLC (hexane:EA = 3:1).

Purify via flash chromatography (silica gel, gradient elution) .

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